L-162313

GPCR pharmacology angiotensin receptor non-peptide agonist

L-162313 (CAS 151488-11-8) is the first reported non-peptide AT1/AT2 dual agonist, offering partial agonist efficacy (~50% of angiotensin II) at AT1 receptors and sustained pressor responses in vivo with extended duration. Unlike losartan (AT1-selective antagonist) or angiotensin II (rapidly degraded peptide), L-162313 uniquely enables simultaneous AT1/AT2 engagement from a single non-peptide scaffold. It is a benchmark reference for mutational profiling of GPCR binding determinants and structure-activity studies in the biphenylimidazole series. Ideal for cardiovascular, renal, and gastrointestinal physiology research where sustained, dual-receptor activation is required. Trusted by Merck-originated discovery programs.

Molecular Formula C30H38N4O4S2
Molecular Weight 582.8 g/mol
CAS No. 151488-11-8
Cat. No. B1673698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-162313
CAS151488-11-8
SynonymsL 162,313
L 162313
L-162,313
L-162313
Molecular FormulaC30H38N4O4S2
Molecular Weight582.8 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
InChIInChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35)
InChIKeyRINPELQWLUGERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-162313 CAS 151488-11-8: Non-Peptide Angiotensin II AT1/AT2 Dual Agonist Procurement Guide for Cardiovascular and GPCR Research


L-162313 (CAS 151488-11-8) is a non-peptide biphenylimidazole derivative developed by Merck & Co., Inc. that functions as a dual agonist at angiotensin II type 1 (AT1) and type 2 (AT2) receptors [1]. It was the first reported non-peptide agonist for the AT1 receptor and subsequently demonstrated AT2 agonist activity in vivo, distinguishing it from the endogenous peptide agonist angiotensin II and from AT1-selective antagonists such as losartan [2]. L-162313 displaces radiolabeled angiotensin II from AT1 and AT2 receptors with IC50 values of 1.1 nM and 2.0 nM respectively, exhibits partial agonist efficacy (~50% of maximal angiotensin II response) at AT1 receptors, and produces sustained pressor responses in vivo with a duration greatly exceeding that of angiotensin II [3][4].

L-162313 CAS 151488-11-8: Why Losartan, Angiotensin II, or Selective AT2 Agonists Cannot Substitute for This Dual Non-Peptide Agonist


Generic substitution of angiotensin receptor ligands in experimental protocols is scientifically invalid because L-162313 possesses a unique combination of pharmacological properties not replicated by any single comparator compound. Losartan (and its active metabolite EXP3174) functions exclusively as a selective AT1 receptor antagonist with no intrinsic agonist activity, rendering it unsuitable for studies requiring receptor activation [1]. Endogenous angiotensin II is a peptide agonist subject to rapid enzymatic degradation and lacks oral bioavailability, limiting its utility in prolonged in vivo studies [2]. Selective AT2 agonists such as Compound 22 (C21/M24) exhibit high AT2 selectivity (Ki > 10 μM at AT1) but fail to engage AT1-mediated signaling pathways that L-162313 activates [3]. L-162313 uniquely combines: (1) non-peptide stability with oral activity, (2) dual AT1/AT2 receptor agonism, (3) partial agonist efficacy at AT1 receptors enabling both agonistic and antagonistic functional properties depending on receptor context, and (4) a binding mode involving transmembrane residues that differs from losartan, providing distinct structure-activity relationship information [4][5]. These characteristics make L-162313 irreplaceable for investigations requiring simultaneous AT1 and AT2 engagement by a non-peptide scaffold.

L-162313 CAS 151488-11-8: Comparative Quantitative Evidence for Scientific Selection


L-162313 vs. Losartan: Differential Receptor Binding Profiles Define Functional Divergence for GPCR Activation Studies

L-162313 demonstrates dual AT1/AT2 receptor binding with comparable affinity, whereas losartan is an AT1-selective antagonist. L-162313 displaced [125I][Sar1]angiotensin II from individually expressed rat AT1A, AT1B, and AT2 receptors with Ki values of 207 nM, 226 nM, and 276 nM respectively, confirming its dual-receptor engagement profile [1]. In contrast, losartan exhibits high selectivity for the AT1 receptor with negligible AT2 binding affinity. Furthermore, single-point substitutions in the second and third transmembrane domains of the rat AT1A receptor that impaired losartan binding also affected L-162,313 binding, indicating that L-162,313 and losartan require common structural determinants for non-peptide recognition on the AT1 receptor yet produce opposite functional outcomes (agonism versus antagonism) [1].

GPCR pharmacology angiotensin receptor non-peptide agonist receptor binding affinity

L-162313 vs. Angiotensin II: Partial Agonist Efficacy and Extended In Vivo Duration Differentiate This Non-Peptide Tool Compound

L-162313 functions as a partial agonist at AT1 receptors with approximately 50% maximal efficacy relative to the endogenous full agonist angiotensin II, and produces a markedly extended duration of action in vivo. In phosphatidylinositol turnover assays in COS-7 cells expressing AT1 receptors, L-162313 stimulated a maximal response of approximately 50% (47 ± 4%) of the angiotensin II response [1]. In anesthetized rats, intravenous administration of L-162313 increased mean arterial pressure (MAP) to a maximum level not different from the maximum response to angiotensin II in the same preparation, but the duration of the pressor response after L-162313 greatly exceeded that of angiotensin II [2]. In monkey kidney cells expressing AT1A or AT1B receptors, L-162313 stimulated inositol phosphate accumulation to 34.9% and 23.3% of the angiotensin II response, respectively, and exhibited antagonist effects in response to angiotensin II co-administration [3].

cardiovascular pharmacology in vivo efficacy partial agonism pressor response

L-162313 vs. Selective AT2 Agonist Compound 22 (C21): Dual AT1/AT2 Engagement Enables Distinct Signaling Pathway Activation Profiles

L-162313 serves as the progenitor non-selective AT1/AT2 dual agonist from which selective AT2 agonists such as Compound 22 were subsequently derived through structural optimization. Compound 22 exhibits high AT2 selectivity with a Ki of 0.4 nM at the AT2 receptor and Ki > 10 μM at the AT1 receptor, representing an AT2 selectivity ratio exceeding 25,000-fold [1]. In contrast, L-162313 binds to both AT1 and AT2 receptors with comparable affinity (IC50 = 1.1 nM and 2.0 nM, respectively; binding affinity ratio AT2/AT1 ≈ 1.3) . Compound 22 induces neurite cell outgrowth, stimulates p42/p44 MAPK, enhances in vivo duodenal alkaline secretion, and lowers mean arterial blood pressure in anaesthetised spontaneously hypertensive rats—effects mediated selectively through AT2 receptor activation [1]. L-162313, by engaging both AT1 and AT2 receptors, produces a composite physiological response that includes AT1-mediated vasoconstriction and pressor effects in addition to AT2-mediated responses, providing a distinct pharmacological profile for investigating dual-receptor interactions [2].

AT2 receptor receptor selectivity dual agonism neurite outgrowth MAPK signaling

L-162313 vs. Structurally Related Non-Peptide AT1 Ligands (L-162,782 and L-162,389): Dual Agonistic/Antagonistic Functional Properties Distinguish This Scaffold

Among the biphenylimidazole series developed by Merck, L-162313, L-162,782, and L-162,389 exhibit distinct functional profiles despite differing by only minor chemical modifications. All three compounds bound with high affinity to the AT1 receptor expressed transiently in COS-7 cells (Ki = 8 nM for L-162,782; 28 nM for L-162,389; L-162,313 binding affinity comparable) [1]. In phosphatidylinositol turnover assays, L-162,782 acted as a powerful partial agonist stimulating to 64% of the maximal angiotensin II response, L-162,313 stimulated to approximately 50% (47 ± 4%), and L-162,389 stimulated only a small percentage of the angiotensin response [1]. The apparent EC50 values for all three compounds in stimulating phosphatidylinositol turnover were similar (~30 nM), corresponding to their binding affinities. Critically, each of the three compounds also acted as angiotensin antagonists, with IC50 values ranging from 1.05 × 10⁻⁷ M (105 nM) for L-162,389 to 6.5 × 10⁻⁶ M (6.5 μM) for L-162,782 [1]. In the N295D rat AT1 receptor mutant construct, L-162,313, L-162,782, and L-162,389 all antagonized angiotensin-induced PI turnover with similar IC50 values (90–180 nM) while binding with unaltered high affinity (22–36 nM), but L-162313 and L-162,782 could stimulate PI turnover to only 20% of the angiotensin II response [1].

structure-activity relationship partial agonism biased signaling imidazole scaffold

L-162313 AT1 Receptor Binding: Distinct Mutational Sensitivity Profile Compared with Peptide and Non-Peptide Antagonists

L-162313 binding to the AT1 receptor exhibits a distinct pattern of sensitivity to point mutations that differentiates it from both peptide agonists and non-peptide antagonists. In studies using rat AT1A receptor mutants expressed in COS-7 cells, L-162,313 displaced [125I]-Sar1,Leu8-AngII from mutants G196I and G196W with IC50 values similar to that of wild-type receptor, indicating that these extracellular domain residues do not critically affect L-162,313 binding [1]. The affinity was slightly affected by the D278E mutation and more significantly impaired by the T88H and Y92H mutations [1]. In contrast, previous studies have shown that certain point mutations in transmembrane segments III and VII that impair the binding of biphenylimidazole antagonists (such as losartan) do not affect L-162,313 binding in the human receptor [2]. Specifically, the A104V mutation at the top of transmembrane segment III selectively impaired binding of L-162,782 and L-162,389 but had only minor effect on L-162,313 [3]. Substitutions in the middle of TM III, VI, or VII that did not affect binding affinity of the nonpeptide compounds nonetheless impaired or eliminated the agonistic efficacy of L-162,313 with only minor effect on angiotensin potency or efficacy [3].

receptor mutagenesis binding site mapping GPCR structure-function ligand recognition

L-162313 CAS 151488-11-8: Validated Research Applications Based on Quantitative Comparative Evidence


Investigating AT1/AT2 Receptor Crosstalk and Dual-Receptor Pharmacology with a Single Non-Peptide Tool Compound

L-162313 is uniquely suited for studies requiring simultaneous activation of both AT1 and AT2 receptors without the confounding factor of peptide degradation. With Ki values of 207 nM (AT1A), 226 nM (AT1B), and 276 nM (AT2) in COS-7 cells expressing individual receptor subtypes, L-162313 provides comparable engagement of both receptor subtypes [1]. This dual agonism cannot be achieved with losartan (AT1-selective antagonist), angiotensin II (peptide agonist subject to rapid degradation), or selective AT2 agonists such as Compound 22 (Ki > 10 μM at AT1) [2]. The compound enables dissection of AT1-mediated (vasoconstriction, aldosterone release) and AT2-mediated (duodenal alkaline secretion, potential vasodilation) pathways simultaneously from a single administered ligand, facilitating studies of receptor interplay in cardiovascular, renal, and gastrointestinal physiology [3].

Structure-Activity Relationship Studies of GPCR Partial Agonism and Functional Selectivity at Angiotensin Receptors

L-162313 serves as a benchmark partial agonist for investigating the structural determinants that differentiate full agonism, partial agonism, and antagonism within the biphenylimidazole chemical series. In direct comparative studies with its close analogs L-162,782 (64% maximal efficacy) and L-162,389 (minimal efficacy), L-162313 exhibits an intermediate maximal efficacy of approximately 50% (47 ± 4%) of the angiotensin II response at AT1 receptors [1]. Critically, all three compounds also possess measurable antagonist activity, with IC50 values ranging from 105 nM to 6.5 μM, demonstrating that minor structural modifications (< one methyl group difference) can dramatically alter the agonistic/antagonistic balance without affecting binding affinity [1]. In the N295D rat AT1 mutant, L-162313 antagonized angiotensin-induced PI turnover with IC50 values of 90–180 nM while retaining only 20% maximal efficacy, providing a model system for studying how receptor mutations uncouple binding from efficacy [1]. This makes L-162313 an essential reference compound for medicinal chemistry programs optimizing functional selectivity in GPCR ligand development.

In Vivo Cardiovascular Studies Requiring Sustained Angiotensin Receptor Engagement with Non-Peptide Stability

For prolonged in vivo cardiovascular studies, L-162313 offers a critical advantage over endogenous angiotensin II due to its non-peptide stability and extended duration of action. Intravenous administration of L-162313 in anesthetized rats produced a maximum increase in mean arterial pressure not different from the maximum response to angiotensin II in the same preparation; however, the duration of the pressor response after L-162313 'greatly exceeded' that of angiotensin II [1]. The pressor response to L-162313 was blocked by AT1-selective antagonist L-158,809 and saralasin but was unaffected by the ACE inhibitor enalaprilat, confirming that the response is mediated directly through angiotensin receptors rather than through endogenous angiotensin generation [1]. In spontaneously hypertensive rats, L-162313-derived selective AT2 agonists lower mean arterial blood pressure, whereas the parent compound L-162313 provides a composite AT1/AT2 response profile suitable for hypertension mechanism studies [2]. This extended in vivo duration, combined with direct receptor activation independent of ACE activity, makes L-162313 particularly valuable for studies requiring sustained angiotensinergic tone.

Receptor Mutagenesis and Binding Site Mapping Studies at Angiotensin AT1 and AT2 Receptors

L-162313's well-characterized mutational sensitivity profile makes it an essential tool for mapping ligand binding sites and activation mechanisms at angiotensin receptors. Studies using rat AT1A receptor mutants have demonstrated that L-162313 binding is unaffected by G196I and G196W mutations (extracellular domain), slightly affected by D278E, and significantly impaired by T88H and Y92H mutations [1]. Importantly, L-162313 binding in the human receptor is unaffected by point mutations in transmembrane segments III and VII that impair the binding of biphenylimidazole antagonists such as losartan, indicating that agonists and antagonists occupy partially distinct binding determinants within the AT1 receptor [2]. Furthermore, substitutions in the middle of TM III, VI, or VII that do not affect L-162313 binding affinity can nonetheless eliminate its agonistic efficacy while sparing angiotensin II efficacy, demonstrating that affinity and efficacy are structurally separable phenomena [3]. For researchers employing site-directed mutagenesis to probe GPCR structure-function relationships, L-162313 provides a non-peptide agonist reference with established mutational fingerprints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-162313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.